molecular formula C20H18F2N4O2S B2831358 N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251589-74-8

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2831358
CAS No.: 1251589-74-8
M. Wt: 416.45
InChI Key: SMDMNWZBLLIYHJ-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorobenzyl group, an isobutyrylamino group, a pyridinyl group, and an isothiazole carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 3,5-difluorobenzyl bromide, which can be achieved by brominating 3,5-difluorotoluene . This intermediate is then reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O2S/c1-11(2)19(27)25-17-16(15-5-3-4-6-23-15)26-29-18(17)20(28)24-10-12-7-13(21)9-14(22)8-12/h3-9,11H,10H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDMNWZBLLIYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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